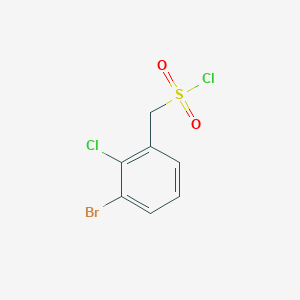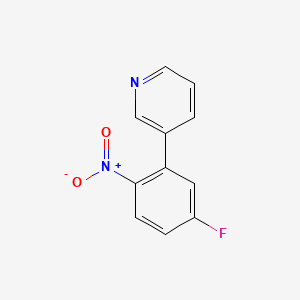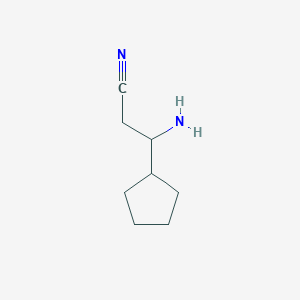![molecular formula C11H20N2O B13214626 N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)acetamide](/img/structure/B13214626.png)
N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)acetamide is a compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The bicyclic framework provides a rigid structure that can interact with biological targets in specific ways, making it a valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)acetamide typically involves the formation of the azabicyclo[3.3.1]nonane core followed by functionalization. One common method involves the radical cyclization of appropriate precursors. For example, a SmI2-mediated radical cyclization protocol has been reported to be effective for constructing the azabicyclo[3.3.1]nonane framework .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and other advanced techniques to scale up the synthesis while maintaining control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can be used to modify the functional groups attached to the bicyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in synthesis.
Scientific Research Applications
N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)acetamide has several applications in scientific research:
Biology: The compound’s rigid structure allows it to interact with biological targets in specific ways, making it useful in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism by which N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)acetamide exerts its effects involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites on enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
9-Azabicyclo[3.3.1]nonane N-oxyl: This compound is similar in structure but contains an N-oxide functional group, which can alter its reactivity and biological activity.
2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-ones: These compounds share a similar bicyclic core but differ in the functional groups attached, leading to different applications and properties.
Uniqueness
N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)acetamide is unique due to its specific bicyclic structure and the presence of the acetamide functional group. This combination provides a balance of rigidity and reactivity, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H20N2O |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
N-(1-azabicyclo[3.3.1]nonan-5-ylmethyl)acetamide |
InChI |
InChI=1S/C11H20N2O/c1-10(14)12-8-11-4-2-6-13(9-11)7-3-5-11/h2-9H2,1H3,(H,12,14) |
InChI Key |
QSSAZTCWYATNSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC12CCCN(C1)CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


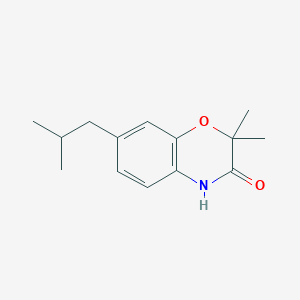
![9A-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one](/img/structure/B13214552.png)
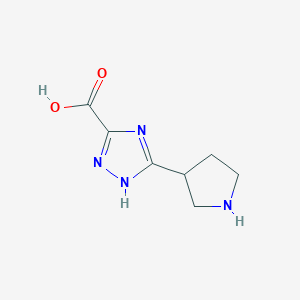
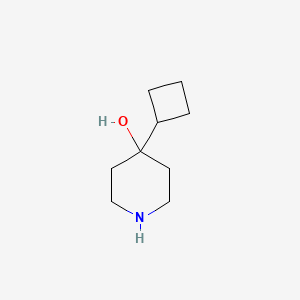
![2-[4-(Dimethylamino)-2,6-dimethylphenyl]acetic acid](/img/structure/B13214589.png)
![tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]-5'-yl}carbamate](/img/structure/B13214591.png)

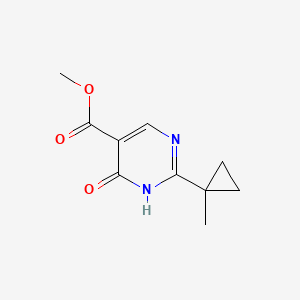
![2-Chloro-1-[3-(methylamino)propyl]-1H-imidazole-5-carbaldehyde](/img/structure/B13214618.png)
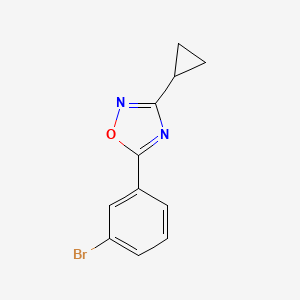
![3-{[(4-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13214632.png)
